molecular formula C12H12F3NO2 B6158228 4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 2228548-68-1

4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B6158228
CAS No.: 2228548-68-1
M. Wt: 259.2
InChI Key:
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Description

4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidinone ring substituted with a methoxy and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a lactam.

    Substitution on the Phenyl Ring: The introduction of the methoxy and trifluoromethyl groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Common reagents for these substitutions include methoxybenzene and trifluoromethylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used in studies investigating the effects of trifluoromethyl and methoxy substituents on biological activity.

Mechanism of Action

The mechanism of action of 4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxy group can influence its electronic properties and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[3-methoxyphenyl]pyrrolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one: Lacks the methoxy group, affecting its reactivity and binding affinity.

    4-[3-methoxy-4-(methyl)phenyl]pyrrolidin-2-one: Substitution of the trifluoromethyl group with a methyl group, altering its electronic properties.

Uniqueness

4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves the reaction of 3-methoxy-4-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a reducing agent to form the corresponding alcohol, which is then oxidized to the desired pyrrolidin-2-one.", "Starting Materials": [ "3-methoxy-4-(trifluoromethyl)benzaldehyde", "pyrrolidine", "reducing agent", "oxidizing agent" ], "Reaction": [ "Step 1: 3-methoxy-4-(trifluoromethyl)benzaldehyde is reacted with pyrrolidine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the corresponding alcohol.", "Step 2: The alcohol is then oxidized to the desired pyrrolidin-2-one using an oxidizing agent, such as Jones reagent or potassium permanganate.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS No.

2228548-68-1

Molecular Formula

C12H12F3NO2

Molecular Weight

259.2

Purity

95

Origin of Product

United States

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